
7-Bromo-3-metil-1H-indol
Descripción general
Descripción
7-Bromo-3-methyl-1H-indole is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and pharmaceuticals. Indoles are heterocyclic structures consisting of a benzene ring fused to a pyrrole ring and are known for their diverse biological activities. The bromine and methyl substituents on the indole core can influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of substituted indoles, as seen in the synthesis of a pyrimidine-indole derivative . Similarly, the reaction of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles with hydroxylamine hydrochloride followed by Beckmann rearrangement can yield oxime-substituted indoles . These methods demonstrate the versatility of indole chemistry and the potential pathways for synthesizing 7-Bromo-3-methyl-1H-indole.
Molecular Structure Analysis
The molecular structure of brominated indoles can be characterized using various spectroscopic techniques and confirmed by X-ray single crystal diffraction . The presence of bromine in the indole ring can influence the electronic distribution and molecular geometry, which can be studied using density functional theory (DFT) . The DFT calculations can provide insights into the bond lengths, bond angles, and torsion angles, which can be compared with experimental data to validate the synthesized structures.
Chemical Reactions Analysis
Brominated indoles can participate in a range of chemical reactions due to the presence of the reactive bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The indole ring can also engage in Lewis acid-base reactions, as demonstrated by the synthesis of a triaza-phosphaadamantan-7-ium tetrafluoroborate derivative from a reaction involving a brominated indole . These reactions highlight the chemical versatility and reactivity of brominated indole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles, such as thermal stability and electronic spectra, can be assessed using spectroscopic and thermal analysis tools . The thermal stability of these compounds can be significant for their potential applications in various fields. Additionally, the molecular electrostatic potential map can reveal the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity and interactions with other molecules . The NMR chemical shifts computed using the GIAO method can also provide valuable information about the electronic environment of the atoms within the molecule .
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer
Los derivados del indol, incluyendo 7-Bromo-3-metil-1H-indol, han mostrado potencial en el tratamiento del cáncer . Se ha encontrado que son biológicamente activos contra las células cancerosas . La aplicación de derivados del indol para el tratamiento del cáncer ha atraído una atención creciente en los últimos años .
Actividad Antimicrobiana
Los derivados del indol han demostrado propiedades antimicrobianas . Pueden utilizarse en el desarrollo de nuevos agentes antimicrobianos, proporcionando una solución potencial al creciente problema de la resistencia a los antibióticos .
Actividad Antiinflamatoria
Los derivados del indol también poseen propiedades antiinflamatorias . Esto los hace útiles en el tratamiento de diversos trastornos inflamatorios .
Actividad Antiviral
Los derivados del indol han mostrado actividad antiviral . Pueden utilizarse en el desarrollo de nuevos fármacos antivirales, particularmente importantes en el contexto global actual .
Actividad Antioxidante
Se ha encontrado que los derivados del indol poseen propiedades antioxidantes . Los antioxidantes son cruciales para proteger al cuerpo del daño causado por los radicales libres .
Tratamiento de Otros Trastornos
Los derivados del indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye actividades anti-VIH, antituberculosas, antidiabéticas, antimaláricas y anticolinesterasas .
Síntesis de Alcaloides
Los derivados del indol son fragmentos prevalentes presentes en algunos alcaloides . Juegan un papel principal en la biología celular y son tipos importantes de moléculas y productos naturales .
Desarrollo de Fármacos
El andamiaje del indol se ha encontrado en muchas moléculas de fármacos sintéticos importantes . Esto da una idea valiosa para el tratamiento y se une con alta afinidad a múltiples receptores, útil en el desarrollo de nuevos derivados útiles .
En conclusión, this compound, como otros derivados del indol, tiene una amplia gama de aplicaciones en la investigación científica, particularmente en el campo de la medicina. Sus propiedades únicas lo convierten en un compuesto valioso en el desarrollo de nuevos tratamientos y fármacos .
Mecanismo De Acción
Target of Action
7-Bromo-3-methyl-1H-indole, like many indole derivatives, is known to interact with a variety of targets. These receptors are often involved in key biological processes, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the targets of the compound and the nature of its interactions with these targets.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the compound could have significant effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of the compound .
Safety and Hazards
Direcciones Futuras
Indoles, including 7-Bromo-3-methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are potential future directions .
Propiedades
IUPAC Name |
7-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOFIYUZHKOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853355-96-1 | |
| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

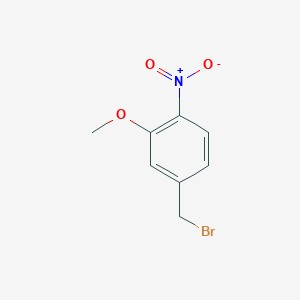

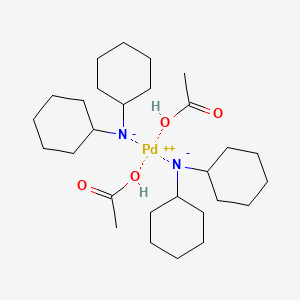
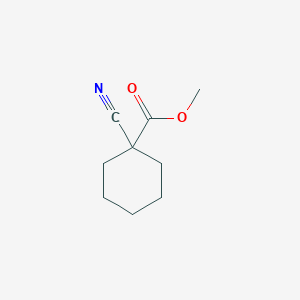



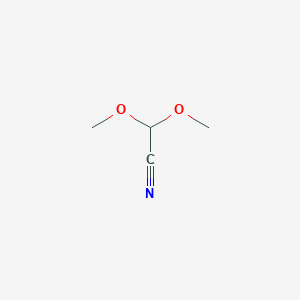
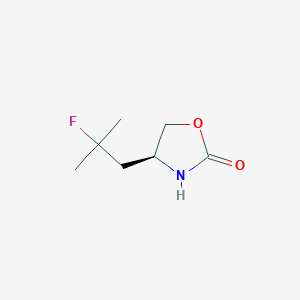
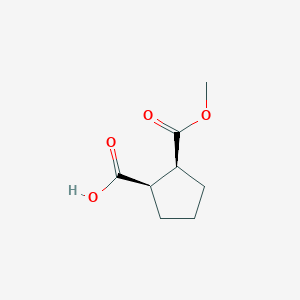

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)
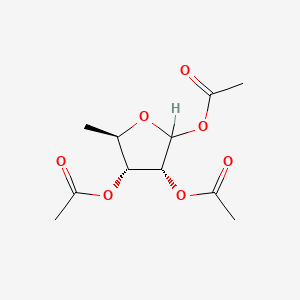
![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)